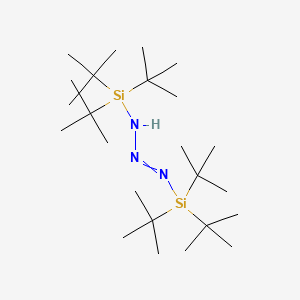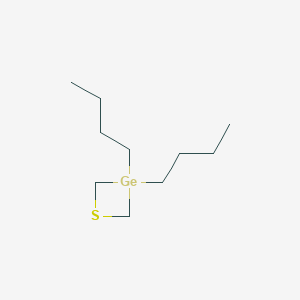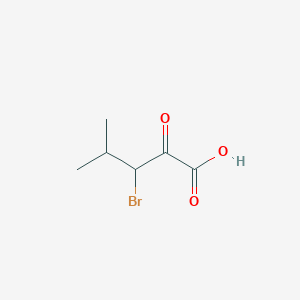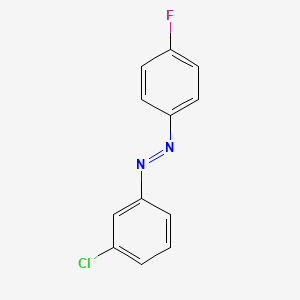
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene is a compound that belongs to the class of triazene derivatives. Triazenes are known for their unique structural properties and potential applications in various fields of chemistry and materials science. The presence of tri-tert-butylsilyl groups in this compound enhances its stability and reactivity, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene can be synthesized through a series of chemical reactions involving the formation of triazene and subsequent silylation. One common method involves the reaction of a triazene precursor with tri-tert-butylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield.
化学反応の分析
Types of Reactions
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazene moiety can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new triazene derivatives.
科学的研究の応用
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene involves its ability to interact with various molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tri-tert-butylsilyl groups enhance the compound’s stability and facilitate its interactions with specific molecular pathways.
類似化合物との比較
Similar Compounds
1,3-Bis(tri-tert-butylsilyl)triaz-2-ene: Similar in structure but with different reactivity and stability.
1,3-Bis(trimethylsilyl)triaz-1-ene: Contains trimethylsilyl groups instead of tri-tert-butylsilyl groups, leading to different chemical properties.
1,3-Bis(tri-tert-butylsilyl)triaz-3-ene: Another structural isomer with distinct reactivity.
Uniqueness
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene is unique due to the presence of tri-tert-butylsilyl groups, which provide enhanced stability and reactivity compared to other triazene derivatives. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
88211-13-6 |
|---|---|
分子式 |
C24H55N3Si2 |
分子量 |
441.9 g/mol |
IUPAC名 |
2-[ditert-butyl-(2-tritert-butylsilyliminohydrazinyl)silyl]-2-methylpropane |
InChI |
InChI=1S/C24H55N3Si2/c1-19(2,3)28(20(4,5)6,21(7,8)9)26-25-27-29(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3,(H,26,27) |
InChIキー |
YYVVAZYHSZNCQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)NN=N[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)







![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
